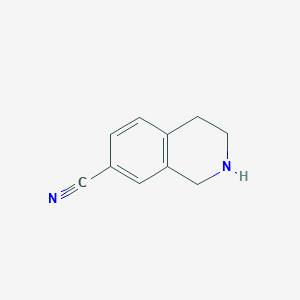

















|
REACTION_CXSMILES
|
Cl.[CH2:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9](N)[CH:10]=2)[CH2:5][CH2:4][NH:3]1.[N+]([O-])([O-])=O.[Na+].[NH2:18][C:19](N)=O.[OH-].[Na+].[C-]#N.[K+]>O.S([O-])([O-])(=O)=O.[Ni+2].C1C=CC=CC=1>[CH2:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([C:19]#[N:18])[CH:10]=2)[CH2:5][CH2:4][NH:3]1 |f:2.3,5.6,7.8,10.11|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
NiSO4
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
catalyst
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ni+2]
|
|
Name
|
|
|
Quantity
|
30.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
15.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C1NCCC2=CC=C(C=C12)N
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
1.86 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(=O)N
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[K+]
|
|
Name
|
|
|
Quantity
|
76.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
|
Name
|
diazonium
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-5 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred for 10 minutes at −5° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the resulting reaction mixture
|
|
Type
|
STIRRING
|
|
Details
|
was stirred for 30 minutes at 0° C
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to 0° C.
|
|
Type
|
STIRRING
|
|
Details
|
stirring
|
|
Type
|
WAIT
|
|
Details
|
was carried out for 30 min. at 0° C
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting reaction mixture
|
|
Type
|
STIRRING
|
|
Details
|
was stirred first for 2 h at room temperature
|
|
Duration
|
2 h
|
|
Type
|
WAIT
|
|
Details
|
for 1 h at 50° C
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled to 0° C.
|
|
Type
|
FILTRATION
|
|
Details
|
filtered over Celite
|
|
Type
|
WASH
|
|
Details
|
the filter cake was then washed with dichloromethane
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous solution was extracted 3 times with dichloromethane
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases were dried over sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by column chromatography (silica gel, 10% methanol/chloroform)
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1NCCC2=CC=C(C=C12)C#N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4 g | |
| YIELD: PERCENTYIELD | 24.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 81.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |